molecular formula C19H20N4O B8499851 (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

Cat. No.: B8499851
M. Wt: 320.4 g/mol
InChI Key: LUKNJAQKVPBDSC-UHFFFAOYSA-N
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Description

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structure, which includes an indole core and a bicyclic azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the indole core.

    Attachment of the Azabicyclo Moiety: The azabicyclo[2.2.2]octane moiety is introduced through a nucleophilic substitution reaction, where the azabicyclo group is attached to the pyridazinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine is unique due to its combination of an indole core with a pyridazinyl and azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

5-[6-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridazin-3-yl]-1H-indole

InChI

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2

InChI Key

LUKNJAQKVPBDSC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Clc1ccc(OC2CN3CCC2CC3)nn1
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Synthesis routes and methods II

Procedure details

The product of Example 7A (200 mg, 0.8 mmol) was coupled with 5-indolylboronic acid (161 mg, 1 mmol) according to the procedure of Example 3A. The title product was purified by preparative HPLC (Gilson, column, Symmetry® C-8 7 μm, 40×100 mm. Eluting Solvent, MeCN/H2O (with 0.2% v. TFA) (v. 90/10 to 10/90 over 20 min.) Flow rate, 75 mL/min., uv, 250 nm) as solid (35 mg, yield, 14%). 1H NMR (300 MHz, CD3OD) δ 1.50–1.65 (m, 1H), 1.70–1.93 (m, 2H), 2.00–2.16 (m, 1H), 2.29–2.37 (m, 1H), 2.78–3.05 (m, 5H), 3.44–3.55 (m, 1H), 5.26–5.35 (m, 1H), 6.56 (dd, J=3.3, 1.1 Hz, 1H)), 7.25 (d, J=9.2 Hz, 1H), 7.31 (d, J=3.4 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.73 (dd, J=8.5, 1.7 Hz, 1H), 8.08 (d, J=9.5 Hz, 1H), 8.14 (d, J=1.7 Hz, 1H) ppm. MS (DCl/NH3): m/z 321 (M+H)+.
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161 mg
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